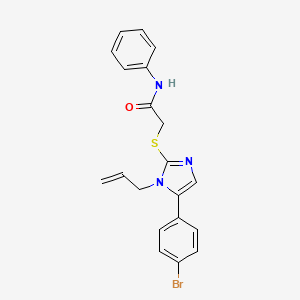

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

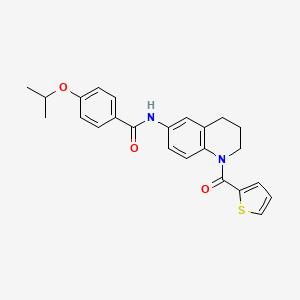

The compound “2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” contains several functional groups including an imidazole ring, a phenyl ring, an allyl group, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl ring could result in aromatic stabilization, while the allyl group could introduce elements of stereochemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the imidazole and phenyl rings could influence its solubility, while the acetamide group could affect its boiling and melting points .Applications De Recherche Scientifique

Thiophene and Imidazole Derivatives

Thiophene Analogues of Carcinogens : Research on thiophene analogues, similar in structural motifs to imidazole derivatives, shows that replacing an aromatic ring with a thiophene ring in biologically active molecules can impact their carcinogenic potential. Studies on thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity indicate that these compounds retain their biological activity and show potential carcinogenicity in vitro. This suggests that structurally similar compounds, including those with imidazole rings, could have significant biological activities, warranting further investigation into their applications in cancer research (Ashby, Styles, Anderson, & Paton, 1978).

Antitumor Activity of Imidazole Derivatives : Imidazole derivatives are noted for their broad spectrum of antitumor activities. Research reviewing various imidazole compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole, demonstrates their potential as antitumor drugs. Some of these compounds have passed preclinical testing, highlighting the importance of imidazole derivatives in the search for new therapeutic agents with antitumor properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis of Bromobiphenyl Derivatives : The synthesis and application of bromobiphenyl derivatives, similar to the structural motif involving bromophenyl groups in the specified compound, are crucial in manufacturing various pharmaceuticals. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in producing anti-inflammatory and analgesic materials, demonstrates the significance of such compounds in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-2-12-24-18(15-8-10-16(21)11-9-15)13-22-20(24)26-14-19(25)23-17-6-4-3-5-7-17/h2-11,13H,1,12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVPSZPHWQICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)